
1-(1-Adamantylcarbonyl)-4-(2,5-dichlorophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Adamantylcarbonyl)-4-(2,5-dichlorophenyl)piperazine, commonly known as ACPD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ACPD belongs to the class of piperazine derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
Wirkmechanismus
ACPD acts as an agonist of the metabotropic glutamate receptor, which is a G protein-coupled receptor that modulates the activity of ion channels and intracellular signaling pathways. ACPD binding to the metabotropic glutamate receptor leads to the activation of G proteins, which in turn activates downstream signaling pathways. The activation of metabotropic glutamate receptors has been shown to modulate the release of neurotransmitters, including glutamate and GABA, and regulate synaptic plasticity.
Biochemical and Physiological Effects:
ACPD has been shown to have various biochemical and physiological effects, including the modulation of synaptic transmission, regulation of neuronal excitability, and the induction of long-term potentiation. ACPD has also been shown to have neuroprotective effects and can protect against neuronal damage caused by ischemia and excitotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
ACPD has several advantages for lab experiments, including its high potency and selectivity for the metabotropic glutamate receptor. ACPD can also be used in in vitro and in vivo experiments, making it a versatile tool for investigating the function of the metabotropic glutamate receptor. However, ACPD has some limitations, including its short half-life and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on ACPD, including investigating its potential therapeutic applications in various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. ACPD can also be used in combination with other drugs to enhance their therapeutic effects. Additionally, further studies are needed to investigate the long-term effects of ACPD on neuronal function and behavior.
In conclusion, ACPD is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ACPD has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions in research. Further research is needed to fully understand the potential therapeutic applications of ACPD in various neurological disorders.
Synthesemethoden
ACPD can be synthesized using various methods, including the reaction of 1-adamantanecarbonyl chloride with 4-(2,5-dichlorophenyl)piperazine in the presence of a base such as triethylamine. The reaction can be carried out in solvents such as dichloromethane or chloroform and yields ACPD as a white solid.
Wissenschaftliche Forschungsanwendungen
ACPD has been extensively studied in the field of neuroscience for its potential use as a pharmacological tool to investigate the function of glutamate receptors. ACPD is an agonist of the metabotropic glutamate receptor, which plays a crucial role in synaptic plasticity and neurotransmission. ACPD has been used in various studies to investigate the effects of metabotropic glutamate receptor activation on neuronal excitability, synaptic transmission, and plasticity.
Eigenschaften
Produktname |
1-(1-Adamantylcarbonyl)-4-(2,5-dichlorophenyl)piperazine |
|---|---|
Molekularformel |
C21H26Cl2N2O |
Molekulargewicht |
393.3 g/mol |
IUPAC-Name |
1-adamantyl-[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H26Cl2N2O/c22-17-1-2-18(23)19(10-17)24-3-5-25(6-4-24)20(26)21-11-14-7-15(12-21)9-16(8-14)13-21/h1-2,10,14-16H,3-9,11-13H2 |
InChI-Schlüssel |
RCVQVWMKUCHALV-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=CC(=C2)Cl)Cl)C(=O)C34CC5CC(C3)CC(C5)C4 |
Kanonische SMILES |
C1CN(CCN1C2=C(C=CC(=C2)Cl)Cl)C(=O)C34CC5CC(C3)CC(C5)C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



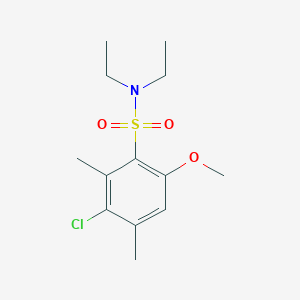
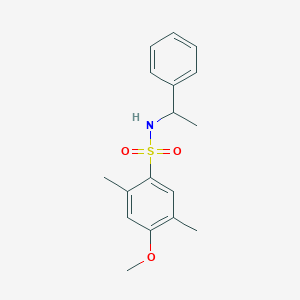
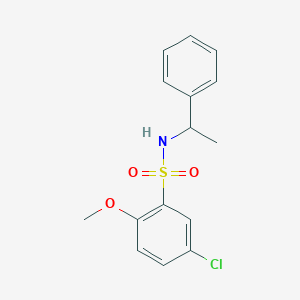


![2-{4-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B288599.png)

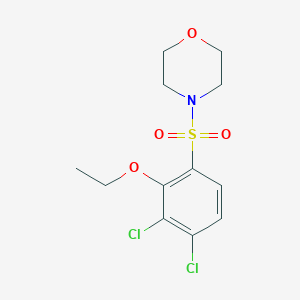
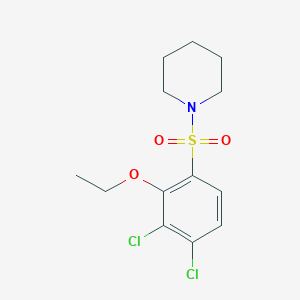
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B288614.png)
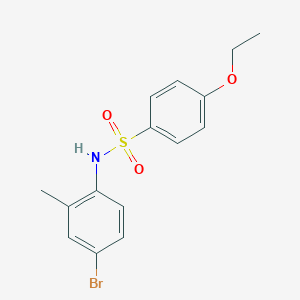
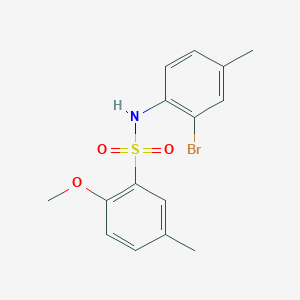
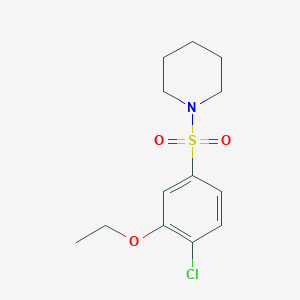
![5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288639.png)